molecular formula C14H18O3 B14314385 Hexyl 4-formylbenzoate CAS No. 109026-24-6

Hexyl 4-formylbenzoate

Cat. No.: B14314385
CAS No.: 109026-24-6
M. Wt: 234.29 g/mol
InChI Key: LXBUXXAYRWEHQP-UHFFFAOYSA-N
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Description

Hexyl 4-formylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by a hexyl group attached to the ester of 4-formylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl 4-formylbenzoate can be synthesized through the esterification of 4-formylbenzoic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the hexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 4-carboxybenzoic acid.

    Reduction: 4-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Hexyl 4-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hexyl 4-formylbenzoate involves its interaction with specific molecular targets and pathways The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules

Comparison with Similar Compounds

Hexyl 4-formylbenzoate can be compared with other similar compounds such as:

    Methyl 4-formylbenzoate: Similar structure but with a methyl group instead of a hexyl group.

    Ethyl 4-formylbenzoate: Similar structure but with an ethyl group instead of a hexyl group.

    Butyl 4-formylbenzoate: Similar structure but with a butyl group instead of a hexyl group.

Uniqueness

This compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where longer alkyl chains are desired.

Properties

CAS No.

109026-24-6

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

hexyl 4-formylbenzoate

InChI

InChI=1S/C14H18O3/c1-2-3-4-5-10-17-14(16)13-8-6-12(11-15)7-9-13/h6-9,11H,2-5,10H2,1H3

InChI Key

LXBUXXAYRWEHQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

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